molecular formula C19H20N4O2 B7718516 (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide

(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide

Numéro de catalogue B7718516
Poids moléculaire: 336.4 g/mol
Clé InChI: UUQZEJOCMJXJQL-XNTDXEJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a selective inhibitor of BTK, which plays a crucial role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. BTK is a key downstream effector of BCR signaling, and its inhibition by this compound leads to the suppression of BCR signaling and induction of apoptosis in B-cells.
Biochemical and physiological effects:
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells in vitro. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as CLL and NHL. However, further studies are needed to evaluate its safety and efficacy in clinical trials. One limitation of this compound is that it may not be effective in all patients, as some B-cell malignancies may have alternative signaling pathways that bypass BTK. Another limitation is that this compound may have off-target effects on other kinases, which could lead to toxicity and adverse effects.

Orientations Futures

For the research on (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Further studies are also needed to identify biomarkers that can predict response to this compound and to optimize its dosing and scheduling. In addition, the combination of this compound with other anti-cancer agents, such as venetoclax, should be further explored in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with 1-bromo-3-chloropropane to form 2-(6-methoxy-2-chloroquinolin-3-yl)propan-1-amine. This intermediate is then reacted with piperidine to form 2-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)propan-1-amine. The final step involves the reaction of this intermediate with (E)-2-cyano-3-(2,3-dihydro-1H-inden-5-yl)acrylic acid to form this compound.

Applications De Recherche Scientifique

(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cells. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.

Propriétés

IUPAC Name

(E)-2-cyano-3-(6-methoxy-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-16-5-6-17-13(11-16)9-14(10-15(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQZEJOCMJXJQL-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.